2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine
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Overview
Description
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is a heterocyclic organic compound known for its unique chemical structure and potential applications in various fields. This compound contains two aziridine rings, a methyl group, and a nitro group attached to a pyrimidine ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine typically involves the reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the aziridine rings during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aziridine rings can be opened to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-bis(aziridin-1-yl)-6-methyl-5-aminopyrimidine.
Reduction: Formation of 2,4-diamino-6-methyl-5-nitropyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Investigated for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the alkylation of DNA. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is particularly useful in cancer treatment, where the compound can target rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(aziridin-1-yl)-5-fluoropyrimidine
- 2,4-Bis(aziridin-1-yl)-6-chloro-1,3,5-triazine
- 2,4-Bis(aziridin-1-yl)-5-chloro-6-methoxypyrimidine
Uniqueness
2,4-Bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine is unique due to the presence of both aziridine rings and a nitro group on the pyrimidine ring.
Properties
CAS No. |
4238-90-8 |
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Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2,4-bis(aziridin-1-yl)-6-methyl-5-nitropyrimidine |
InChI |
InChI=1S/C9H11N5O2/c1-6-7(14(15)16)8(12-2-3-12)11-9(10-6)13-4-5-13/h2-5H2,1H3 |
InChI Key |
QMFATHWBIVVHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CC2)N3CC3)[N+](=O)[O-] |
Origin of Product |
United States |
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